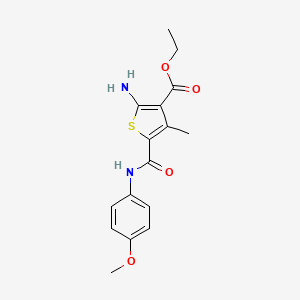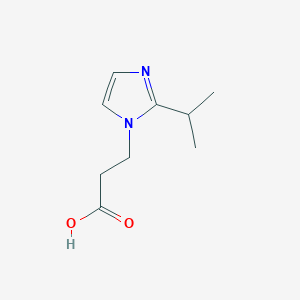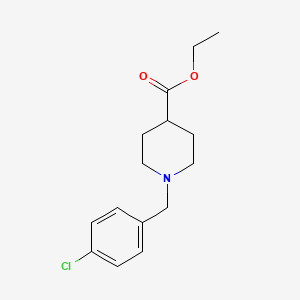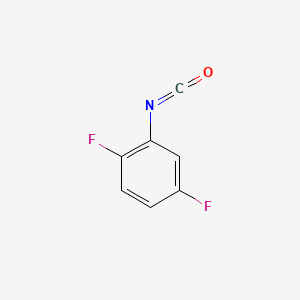
4-Methoxy-2,6-dimethylaniline
概要
説明
4-Methoxy-2,6-dimethylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoreactive Properties
4-Methoxy-2,6-dimethylaniline has been studied for its photoreactive properties. It was found that under irradiation with a high-pressure mercury lamp in methanol, it yielded various photoproducts, indicating potential applications in photochemical syntheses (Bader & Hansen, 1979).
Environmental Pollutant Analysis
As a ubiquitous environmental pollutant, this compound has been characterized for its DNA adduct formation capabilities. This research is significant in understanding the potential carcinogenicity of such compounds (Gonçalves, Beland, & Marques, 2001).
Molecular Structure Studies
The molecular structures of compounds synthesized via Schiff bases reduction, including this compound, were reported, highlighting its importance in understanding complex molecular interactions (Ajibade & Andrew, 2021).
Reductive Dealkoxylation Studies
The compound's behavior in reductive dealkoxylation reactions has been investigated, offering insights into its reactivity and potential applications in synthetic chemistry (Azzena, Dessanti, Melloni, & Pisano, 2002).
Synthesis of Carbazomycin B
It has been used in the synthesis of carbazomycin B, a process involving multiple chemical transformations. This indicates its utility in complex organic syntheses (Crich & Rumthao, 2004).
Reactivity with Hexahydropyrimidine-Thiones
Research into the reactivity of this compound with hexahydropyrimidine-thiones offers insights into its potential in producing specific heterocyclic compounds (Shutalev & Alekseeva, 1995).
Use in Peptide Synthesis
It has been applied as a protecting group in the synthesis of peptides, showing its versatility in bioorganic chemistry (Fujino, Nishimura, Wakimasu, & Kitada, 1980).
Metabolic Studies
Studies on the oxidation of this compound by human cytochrome P450s and liver microsomes are crucial for understanding its metabolic pathways and potential human health implications (Gan, Skipper, & Tannenbaum, 2001).
Impurity Analysis in Technical Products
Identification of this compound as an impurity in technical metalaxyl underscores its significance in quality control and environmental safety assessments (Dureja, Tanwar, & Choudhary, 2000).
Study of Mutagenicity
Research on the mutagenic effects of its derivatives contributes to our understanding of the potential health risks associated with exposure to these compounds (Marques, da Costa, Blankenship, Culp, & Beland, 2002).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.
Biochemical Pathways
It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .
生化学分析
Biochemical Properties
4-Methoxy-2,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The methoxy group on this compound can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite. This interaction highlights the compound’s role in oxidative metabolism and its potential impact on the detoxification processes in the liver .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For instance, the compound may inhibit the activity of protein kinase C (PKC), leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to cytochrome P450 enzymes, where it undergoes metabolic transformation. The compound’s methoxy group is a site for O-demethylation, resulting in the formation of a hydroxylated product. This metabolic process can lead to the activation or inactivation of the compound’s biological activity. Additionally, this compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), affecting neurotransmitter metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Studies in rats have shown that high doses of the compound can lead to liver damage and alterations in neurotransmitter levels, highlighting the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form a hydroxylated metabolite, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic cation transporters (OCTs), facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, through targeting signals and post-translational modifications. In the ER, this compound can interact with cytochrome P450 enzymes, facilitating its metabolic transformation. In mitochondria, the compound can influence mitochondrial function and energy metabolism, highlighting its diverse roles within the cell .
特性
IUPAC Name |
4-methoxy-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUCDRJXZLSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956230 | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-49-2 | |
| Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)










